2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 3-ethylphenylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the chromene ring or the ethylphenyl moiety are replaced with other groups. .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other complex molecules and heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anticancer properties.
Medicine: The compound’s pharmacological activities, such as anti-inflammatory and antioxidant effects, make it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of the target compound, known for its own biological activities.
3-Amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate: Another chromene derivative with distinct structural features and biological activities.
2-(Trifluoromethyl)-2H-chromene-3-carboxylate: A compound with a trifluoromethyl group, exhibiting unique pharmacological properties
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-2-14-6-5-8-17(10-14)21-19(22)13-25-20(23)16-11-15-7-3-4-9-18(15)24-12-16/h3-11H,2,12-13H2,1H3,(H,21,22) |
InChI Key |
SABQZKIWDMMLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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